Product packaging for Indium(III) selenide(Cat. No.:)

Indium(III) selenide

Cat. No.: B1233659
M. Wt: 466.5 g/mol
InChI Key: VSXOUQNLLPQTQK-UHFFFAOYSA-N
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Description

Indium(III) Selenide (In₂Se₃) is a significant III-VI layered semiconductor compound that has attracted extensive research interest due to its unique and tunable electrical, optical, and thermal properties . This high-purity material is supplied specifically for research and development applications in advanced technologies. In₂Se₃ exhibits a range of compelling characteristics for modern electronics and energy conversion. It is known for its layered structure, which allows it to be exfoliated into two-dimensional (2D) nanosheets and nanoribbons similar to other van der Waals materials . This makes it an excellent candidate for flexible electronics and nanodevices. A key feature of In₂Se₃ is its complex polymorphism, existing in several phases (α, β, β', γ) each with distinct properties . Notably, α-In₂Se₃ is a room-temperature ferroelectric semiconductor with a direct band gap, while the β and β' phases are also widely studied for their semiconducting behavior . Researchers utilize this compound in a diverse array of applications. Its strong photovoltaic and photoconductive properties make it highly suitable for next-generation thin-film solar cells and high-gain photodetectors capable of weak signal detection . Furthermore, its notable thermoelectric performance, which involves the conversion of heat into electrical voltage, positions it as a promising material for waste heat recovery and solid-state cooling devices . In the field of nanoelectronics, In₂Se3 is investigated for use in high-speed field-effect transistors (FETs), non-volatile ferroelectric memory devices, and as a sensing material . Ongoing research also explores its potential in emerging fields such as spintronics and nonlinear optics . The synthesis of high-quality In₂Se₃ is crucial for its performance. Our product is produced under controlled conditions to ensure high crystalline purity. Common synthesis methods reported in literature include chemical vapor deposition (CVD) and physical vapor deposition (PVD) for low-dimensional structures, and modified Bridgman-Stockbarger techniques for bulk single crystals . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula In2Se3 B1233659 Indium(III) selenide

Properties

Molecular Formula

In2Se3

Molecular Weight

466.5 g/mol

InChI

InChI=1S/2In.3Se

InChI Key

VSXOUQNLLPQTQK-UHFFFAOYSA-N

Canonical SMILES

[Se].[Se]=[In].[Se]=[In]

Synonyms

In2Se3
indium triselenide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystalline Properties

Compound Crystal Structure Space Group Layer Stacking Key Features
In₂Se₃ Rhombohedral (layered) R-3mH Se–In–Se–In–Se (QL) Polymorphism (α, β, γ, δ, κ phases)
InSe Hexagonal/Rhombohedral P63/mmc, R3m Se–In–In–Se (bilayer) Indirect bandgap (~1.3 eV)
In₄Se₃ Monoclinic - - High thermoelectric efficiency
Ga₂Se₃ Cubic F-43m Zinc blende derivative Disordered cation vacancies
In₂S₃ Tetragonal I41/amd - Ordered vacancy structure
  • In₂Se₃ vs. InSe : InSe adopts a bilayer structure (Se–In–In–Se) with weak interlayer bonding, leading to anisotropic electronic properties . In contrast, In₂Se₃’s QL structure enables ferroelectricity and phase-change behavior .
  • In₂Se₃ vs. Ga₂Se₃ : Ga₂Se₃ crystallizes in a cubic zinc blende structure with disordered vacancies, unlike In₂Se₃’s layered rhombohedral arrangement . This difference reduces Ga₂Se₃’s suitability for flexible electronics.
  • In₂Se₃ vs. In₂S₃ : In₂S₃ has a tetragonal structure and forms films at lower pH (3.0–4.5), while In₂Se₃ requires alkaline conditions (pH 9.0–14.0) for synthesis .

Electronic and Optical Properties

Compound Bandgap (eV) Bandgap Type Key Applications
In₂Se₃ 1.3–1.9 Direct/Indirect Optoelectronics, phase-change memory
InSe 1.3 Indirect Spintronics, IR detectors
In₄Se₃ - - Thermoelectrics (Seebeck ~1.48)
In₂Te₃ ~1.0 Direct IR photodetectors
Ga₂Se₃ 2.0–2.3 Indirect High-temperature semiconductors
  • In₂Se₃ vs. In₄Se₃ : In₄Se₃ exhibits exceptional thermoelectric performance due to its low thermal conductivity and high Seebeck coefficient, whereas In₂Se₃ is optimized for optoelectronics .
  • In₂Se₃ vs. In₂Te₃ : In₂Te₃’s smaller direct bandgap (~1.0 eV) makes it superior for infrared applications, but it lacks In₂Se₃’s ferroelectric versatility .

Toxicity and Environmental Impact

  • In₂Se₃ : Requires handling toxic H₂Se gas during manufacturing, similar to CuInSe₂ (CIGS) alloys .
  • CdTe: Contains carcinogenic cadmium, unlike In₂Se₃, which has lower chronic toxicity risks .

Preparation Methods

Reaction Mechanism and Optimization

A breakthrough in In₂Se₃ synthesis involves combining ionic liquids with microwave irradiation. Chloroindate(III) ionic liquids, such as [P₆₆₆₁₄][InCl₄], act as both solvents and Lewis acid catalysts, enabling rapid dissolution of diphenyl diselenide (Ph₂Se₂) and indium precursors. The microwave-assisted ionothermal method reduces reaction times to 1 minute at 240–280°C, a 60°C temperature reduction compared to conventional methods. Key variables include:

  • Temperature : At 240°C, [P₆₆₆₁₄]₂[InCl₅] yields γ-In₂Se₃, while 280°C promotes phase purity.

  • Ionic liquid composition : Higher chloride content in the anion (e.g., [InCl₆]³⁻ vs. [InCl₄]⁻) influences stoichiometry and crystallinity.

Influence of Ionic Liquid Composition

Phosphonium-based ionic liquids dominate due to their thermal stability and compatibility with microwave irradiation. For instance:

  • [P₆₆₆₁₄][InCl₄] : Produces uniform γ-In₂Se₃ microcrystals with hexagonal platelet morphology.

  • [P₈₈₈₁₀][InCl₄] : Generates smaller crystallites (200–500 nm) due to increased steric hindrance.
    Dilution with spectator ionic liquids like [P₆₆₆₁₄][NTf₂] moderates reaction kinetics, preventing agglomeration.

Structural and Morphological Characterization

Products are analyzed via PXRD, SEM, and Raman spectroscopy. γ-In₂Se₃ exhibits a characteristic Raman peak at 150 cm⁻¹, corresponding to its defect wurtzite structure. SEM reveals hexagonal platelets (1–2 µm) with smooth surfaces, while EDX confirms a 2:3 In:Se ratio.

Hydrothermal Synthesis Approaches

Cubic Phase Indium Selenide Nanosheets

A patent describes a hydrothermal method using InCl₃·4H₂O, Na₂SeO₃, diethylenetriamine (DETA), and hydrazine hydrate at 180°C. Despite the title referencing "InSe," the reported 2:3 In:Se precursor ratio suggests the product is In₂Se₃. The synthesis yields square nanosheets (0.6–1.3 µm length, 60 nm thickness) with cubic symmetry, a deviation from the typical hexagonal In₂Se₃ phases. This anomaly may arise from kinetic stabilization under hydrothermal conditions.

Comparative Analysis of Preparation Techniques

The table below contrasts key parameters of In₂Se₃ synthesis methods:

MethodPrecursorsConditionsTimeProduct Characteristics
Traditional In, Se, ethylenediamine450°C, sealed tube10 daysα/γ-In₂Se₃, microcrystalline
Ionothermal InCl₃, Ph₂Se₂, ILs240–280°C, microwave1 minuteγ-In₂Se₃, hexagonal platelets
Hydrothermal InCl₃, Na₂SeO₃, DETA180°C, autoclave24–48 hrsCubic nanosheets (disputed)
Templated In, Se, diamine170°C, autoclave7 days1D [In₂Se₃(Se₂)]²⁻ chains

Q & A

Q. What are the primary semiconductor properties of In₂Se₃, and how do they influence optoelectronic applications?

In₂Se₃ exhibits a direct bandgap (2.15 eV for γ-phase bulk) and high carrier mobility (~100 cm²/V·s), making it suitable for photodetectors and solar cells. Its layered structure enables strong light absorption and efficient charge transport. Key properties include low resistivity (10⁻³–10⁻⁴ Ω·cm) and stability under ambient conditions, critical for device longevity. Synthesis methods like mechanical exfoliation and chemical vapor deposition (CVD) are used to tailor these properties .

Q. How is In₂Se₃ synthesized, and what are the common challenges in obtaining high-purity crystals?

In₂Se₃ is typically synthesized via Bridgman-Stockbarger growth or solution-based methods. Key challenges include minimizing selenium vacancies, which degrade electronic performance. For example, post-synthesis annealing in selenium-rich environments reduces vacancy density. Mechanical exfoliation is preferred for thin films, but grain boundaries and inhomogeneities require optimization via controlled cooling rates (~1–5°C/min) .

Q. What characterization techniques are essential for analyzing In₂Se₃ thin films?

  • Raman spectroscopy : Identifies phase transitions (e.g., α ↔ β) via shifts in A₁ and E modes.
  • Atomic force microscopy (AFM) : Measures surface roughness (e.g., ~0.5 nm for 200 nm films) and grain size (e.g., 50–100 nm).
  • Photoluminescence (PL) spectroscopy : Quantifies bandgap variations (e.g., PL intensity drops from ~14,000 to ~5,000 after heterojunction transfer) .
Thickness (nm) Roughness (nm) Grain Size (nm)
2000.550
8001.2100
Data from AFM analysis of PLD-deposited films .

Advanced Research Questions

Q. How does layer thickness affect the optical and electronic properties of InSe/In₂Se₃ heterojunctions?

Thickness modulates band alignment and carrier dynamics. For example:

  • In heterojunctions with R = 0.075 (InSe/In₂Se₃), PL intensity of InSe drops from ~14,000 to ~5,000 post-transfer due to interfacial charge trapping.
  • At R = 0.475 , PL intensity increases to ~18,000, indicating enhanced exciton recombination efficiency. Optimal thickness (e.g., 10–20 nm) balances carrier mobility (>200 cm²/V·s) and light absorption for photodetectors .

Q. What strategies mitigate phase instability in In₂Se₃ during device fabrication?

Phase transitions (e.g., γ → β at 200°C) are managed via:

  • Doping : Incorporating Ga or S stabilizes the γ-phase up to 300°C.
  • Encapsulation : Hexagonal boron nitride (hBN) layers reduce oxidation and humidity-induced degradation.
  • Substrate engineering : SiO₂/Si substrates with pre-patterned electrodes minimize thermal stress during deposition .

Q. How do selenium vacancies impact device performance, and how can they be quantified?

Se vacancies act as recombination centers, reducing carrier lifetime (<1 ns) and mobility. Density functional theory (DFT) simulations predict vacancy formation energies (~1.2 eV), while X-ray photoelectron spectroscopy (XPS) quantifies vacancy concentrations (e.g., 5–10% in CVD-grown films). Post-growth selenium annealing at 500°C under H₂/Se atmosphere reduces vacancies by ~50% .

Q. What methodological approaches resolve contradictions in reported bandgap values for In₂Se₃?

Discrepancies arise from phase purity and measurement techniques:

  • Ellipsometry : Reports 1.3–1.5 eV for γ-InSe at cryogenic temperatures.
  • UV-Vis spectroscopy : Yields 2.0–2.2 eV for γ-In₂Se₃ at room temperature. Cross-validation using TEM (for phase identification) and PL (for excitonic transitions) resolves these inconsistencies .

Methodological Guidance

Q. How to design experiments for optimizing In₂Se₃-based solar cells?

  • Absorber layer optimization : Use co-evaporation (e.g., Cu-In-Ga-Se precursors) to achieve bandgap grading (1.0–1.7 eV).
  • Interface engineering : Introduce MoO₃ hole transport layers to reduce recombination at contacts.
  • Efficiency tracking : Record J-V curves under AM1.5G illumination; target >15% efficiency for lab-scale devices .

Q. What advanced techniques analyze charge transfer in In₂Se₃ heterostructures?

  • Time-resolved terahertz spectroscopy (TRTS) : Maps carrier mobility dynamics with ~ps resolution.
  • Kelvin probe force microscopy (KPFM) : Measures work function differences (ΔΦ ~0.3 eV) at heterojunction interfaces.
  • Density-of-states (DOS) calculations : Predicts interfacial charge redistribution using hybrid DFT .

Data Contradiction Analysis

Q. Why do studies report conflicting carrier mobility values for In₂Se₃?

Variations stem from:

  • Crystallinity : Single-crystal flakes show mobility >300 cm²/V·s, while polycrystalline films exhibit <100 cm²/V·s.
  • Substrate effects : SiO₂ substrates introduce charged impurities, reducing mobility by ~30%.
    Standardizing growth on hBN substrates and using four-probe measurements minimizes discrepancies .

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